molecular formula C12H16OS B14334087 6-(Phenylsulfanyl)hex-5-EN-1-OL CAS No. 102438-50-6

6-(Phenylsulfanyl)hex-5-EN-1-OL

Cat. No.: B14334087
CAS No.: 102438-50-6
M. Wt: 208.32 g/mol
InChI Key: CLSMHDGBIHIASZ-UHFFFAOYSA-N
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Description

6-(Phenylsulfanyl)hex-5-EN-1-OL is an organosulfur compound featuring a phenylsulfanyl (C₆H₅S-) group at the 6th position of a hex-5-en-1-ol backbone. Key characteristics include:

  • Molecular formula: Presumed to be C₁₂H₁₆OS (based on sulfanyl group substitution).
  • Functional groups: Terminal hydroxyl (-OH), alkene (C=C), and thioether (C-S-C) moieties.
  • Potential applications: Thioether-containing compounds are often explored in medicinal chemistry due to their bioactivity, as seen in patented crystalline forms of sulfanyl-substituted indazoles for treating abnormal cell growth .

Properties

CAS No.

102438-50-6

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

6-phenylsulfanylhex-5-en-1-ol

InChI

InChI=1S/C12H16OS/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,7-9,11,13H,1-2,6,10H2

InChI Key

CLSMHDGBIHIASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC=CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylsulfanyl)hex-5-EN-1-OL typically involves the following steps:

    Formation of the Phenylsulfanyl Intermediate: The initial step involves the preparation of a phenylsulfanyl intermediate. This can be achieved by reacting thiophenol with an appropriate halogenated hexene under basic conditions to form the phenylsulfanyl derivative.

    Addition of the Alcohol Group: The next step involves the introduction of the alcohol group. This can be accomplished through hydroboration-oxidation of the hexenyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylsulfanyl)hex-5-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkene group can be reduced to form the corresponding alkane.

    Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkene group.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(Phenylsulfanyl)hex-5-EN-1-al or 6-(Phenylsulfanyl)hex-5-EN-1-oic acid.

    Reduction: Formation of 6-(Phenylsulfanyl)hexane-1-ol.

    Substitution: Formation of various phenylsulfanyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Phenylsulfanyl)hex-5-EN-1-OL has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Phenylsulfanyl)hex-5-EN-1-OL involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron transfer reactions, while the alkene and alcohol groups can undergo various chemical transformations. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of 6-(Phenylsulfanyl)hex-5-EN-1-OL and Analogs
Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
This compound -OH, C=C, C₆H₅S- C₁₂H₁₆OS ~208.3 (estimated) Thioether group enhances lipophilicity
6-(Benzenesulfonyl)hex-5-en-1-OL -OH, C=C, C₆H₅SO₂- C₁₂H₁₆O₃S 240.319 Sulfonyl group increases polarity
6-Phenylhex-5-en-2-yn-1-ol -OH, C=C, C≡C, C₆H₅- C₁₂H₁₂O ~172.2 (estimated) Triple bond introduces rigidity
5-Hexen-1-ol -OH, C=C C₆H₁₂O 100.16 Simpler structure; higher volatility
Key Observations:
  • Sulfanyl vs.
  • Triple Bond vs. Double Bond : The triple bond in 6-phenylhex-5-en-2-yn-1-ol increases structural rigidity, which may influence binding affinity in biological systems compared to the more flexible double bond in the target compound .
  • Chain Length and Substitution : Shorter-chain analogs like 5-Hexen-1-ol (C₆) exhibit lower molecular weights and higher volatility, whereas the phenylsulfanyl group in the target compound likely increases boiling point and reduces solubility in polar solvents .

Physicochemical Properties

Table 2: Inferred Physicochemical Data
Property This compound 6-(Benzenesulfonyl)hex-5-en-1-OL 5-Hexen-1-ol
Boiling Point ~250–280°C (estimated) >300°C (sulfonyl increases BP) 157–160°C (lit.)
Density ~1.05–1.10 g/cm³ 1.20–1.25 g/cm³ (estimated) 0.834 g/mL
Water Solubility Low (thioether group) Moderate (polar sulfonyl) Moderate
Key Findings:
  • The phenylsulfanyl group’s hydrophobicity likely reduces water solubility compared to sulfonyl-containing analogs.
  • The longer carbon chain and aromatic substitution increase molecular weight and density relative to simpler alcohols like 5-Hexen-1-ol.

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